molecular formula C25H23N3O2 B12915594 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione CAS No. 86254-08-2

3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B12915594
CAS No.: 86254-08-2
M. Wt: 397.5 g/mol
InChI Key: FHDDSLPICMNTJY-UHFFFAOYSA-N
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Description

3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound that features a unique structure combining isoquinoline and imidazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the initial formation of the isoquinoline derivative, followed by its reaction with an imidazolidine precursor under specific conditions. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid or FeCl3 .

Industrial Production Methods

Industrial production of this compound may involve high-throughput screening and optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of tetrahydroisoquinoline derivatives .

Scientific Research Applications

3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme aldo-keto reductase AKR1C3 by binding to the enzyme’s active site and preventing its normal function. This inhibition can disrupt hormone metabolism, which is beneficial in treating hormone-dependent cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

86254-08-2

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C25H23N3O2/c29-23-25(21-11-3-1-4-12-21,22-13-5-2-6-14-22)26-24(30)28(23)18-27-16-15-19-9-7-8-10-20(19)17-27/h1-14H,15-18H2,(H,26,30)

InChI Key

FHDDSLPICMNTJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CN3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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